molecular formula C9H8N2O B13009666 1-Methyl-1,5-naphthyridin-4(1H)-one

1-Methyl-1,5-naphthyridin-4(1H)-one

Cat. No.: B13009666
M. Wt: 160.17 g/mol
InChI Key: XTQVRWJCRYYENI-UHFFFAOYSA-N
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Description

1-Methyl-1,5-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1,5-naphthyridin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 2-aminopyridine with methyl ketones under acidic or basic conditions to form the naphthyridine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled temperatures, and pressures to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,5-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to amines or other derivatives using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthyridine oxides, while substitution reactions could introduce various functional groups into the naphthyridine ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the development of new materials or as intermediates in chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-1,5-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridin-4(1H)-one: Lacks the methyl group at the 1-position.

    2-Methyl-1,5-naphthyridin-4(1H)-one: Methyl group at the 2-position instead of the 1-position.

Uniqueness

1-Methyl-1,5-naphthyridin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1-methyl-1,5-naphthyridin-4-one

InChI

InChI=1S/C9H8N2O/c1-11-6-4-8(12)9-7(11)3-2-5-10-9/h2-6H,1H3

InChI Key

XTQVRWJCRYYENI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=O)C2=C1C=CC=N2

Origin of Product

United States

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